4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-15-12-16(4-5-17(15)28-2)29(26,27)24-10-8-23(9-11-24)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKHIXWUFJCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.5 g/mol. The presence of a piperazine ring, a sulfonyl group, and a pyrazole moiety suggests diverse chemical reactivity and potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2S |
| Molecular Weight | 396.5 g/mol |
| Structure | Structure |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The sulfonyl group enhances solubility and binding affinity, potentially making it effective against various pathogens.
- Neurological Effects : The piperazine moiety is associated with modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has shown that modifications to the piperazine ring and the introduction of different substituents can significantly affect biological activity. For instance, compounds with electron-withdrawing groups often exhibit enhanced potency against certain biological targets.
Table: SAR Analysis of Related Compounds
| Compound Name | Activity Type | Key Features |
|---|---|---|
| 4-(Tert-butyl)phenylsulfonylpiperazine | Antitumor | Lacks ethanol moiety |
| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Antimicrobial | Different substituent leading to distinct properties |
| 2-(4-(Methoxyphenyl)sulfonyl)piperazine | Neurotransmitter Modulator | Variation in substituents affecting biological activity |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, with IC50 values ranging from 5 to 15 µM. These results indicate its potential as a lead compound for anticancer drug development.
- Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Neuropharmacological Assessment : In animal models, the compound demonstrated anxiolytic effects at lower doses, suggesting its potential utility in treating anxiety disorders.
The proposed mechanism of action involves:
- Binding Affinity : The sulfonyl group enhances binding to specific receptors or enzymes, modulating their activity.
- Neurotransmitter Modulation : The piperazine moiety interacts with neurotransmitter systems, influencing synaptic transmission and neuronal excitability.
Future Directions
Further research is necessary to explore:
- In Vivo Studies : To validate the efficacy and safety profile in living organisms.
- Clinical Trials : To assess therapeutic potential in humans.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Studies indicate that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The piperazine component is particularly noteworthy for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Anti-inflammatory Activity
Research has shown that derivatives of pyrimidine and pyrazole exhibit anti-inflammatory properties. For instance, compounds structurally related to this molecule have demonstrated lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, although specific targets remain to be fully elucidated. Investigations into its mechanism of action are essential for understanding its potential therapeutic applications.
Case Studies and Research Findings
Pharmacological Insights
The pharmacokinetics and dynamics of this compound are crucial for assessing its efficacy and safety. Preliminary studies suggest that it may possess favorable absorption characteristics due to the sulfonyl group, which enhances binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Core Heterocycle Variations :
- The target compound and analogs from and utilize a pyrimidine core, while and feature pyridazine. Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and binding interactions compared to pyrimidine’s meta-oriented nitrogens.
Sulfonyl Group Modifications: The 4-methoxy-3-methylphenyl group in the target compound introduces both electron-donating (methoxy) and steric (methyl) effects, which could influence solubility and target affinity. Biphenyl sulfonyl groups (1014091-73-6) extend conjugation, possibly enhancing π-π stacking interactions in biological systems .
Heterocyclic Attachments :
- Pyrazole vs. imidazole: The target compound’s pyrazole moiety (1H-pyrazol-1-yl) differs from the 2-methylimidazole in 1172927-52-4. Imidazole’s additional nitrogen may participate in hydrogen bonding, while pyrazole’s tautomerism could affect stability .
- Substituted pyrazoles: 3-Methylpyrazole (1013818-63-7) and 3,5-dimethylpyrazole (1171726-42-3) introduce alkyl groups that may enhance lipophilicity .
Comparative Research Insights:
- Pyridazine vs. Pyrimidine : Pyridazine derivatives () are less common in drug discovery but offer distinct electronic profiles. Their synthesis often involves cyclocondensation reactions, as seen in pyridazine-amine derivatives .
- Biological Activity : Piperazine-sulfonyl compounds are frequently explored as kinase inhibitors or GPCR modulators. For example, MK69 (from ) shares a pyrazole-piperazine scaffold and was evaluated for unspecified bioactivity, highlighting the pharmacological relevance of this structural class.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
-
Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-oxidation) .
-
Solvent Choice : Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilic substitution at the piperazine moiety .
-
Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling of the pyrazole ring, ensuring minimal residual metal contamination .
-
Purification : Gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .
Table 1 : Synthesis Yield Under Varied Conditions
Reaction Step Solvent Temp (°C) Yield (%) Purity (%) Sulfonylation DMF 70 78 92 Pyrazole Coupling Acetonitrile 80 65 89
Q. How can researchers structurally characterize this compound using spectroscopic and computational methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl group at δ 3.2 ppm for methoxy protons; pyrimidine C4 resonance at δ 160 ppm) .
- HPLC-MS : Confirm molecular weight (MW 487.5 g/mol) and detect impurities via ESI-MS in positive ion mode .
- X-ray Crystallography : Resolve piperazine-pyrimidine dihedral angles (e.g., 45°–55° in similar analogs) to confirm stereoelectronic effects .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based ATPase assays (IC₅₀ determination) .
- Antimicrobial Activity : Conduct microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl group’s membrane penetration .
- Cytotoxicity : Use MTT assays on HEK293 cells to establish selectivity indices (SI > 10 preferred) .
Advanced Research Questions
Q. How can target identification studies be designed to elucidate its mechanism of action?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize candidate proteins (e.g., kinase domains) to measure binding affinity (KD values) .
- Cellular Thermal Shift Assay (CETSA) : Identify thermal stabilization of target proteins in lysates treated with the compound .
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., VEGFR2) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀ variability) .
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HCT116 vs. MCF7) to account for tissue-specific effects .
- Off-Target Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Q. What strategies enhance selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?
- Methodological Answer :
-
SAR Studies : Modify the 4-methoxy-3-methylphenyl group to reduce steric bulk, improving fit into COX-2’s hydrophobic pocket .
-
Protease Sensitivity Assays : Test stability in human plasma to prioritize derivatives with longer half-lives .
-
Crystal Structure-Guided Design : Introduce hydrogen-bond donors (e.g., -OH groups) to exploit isoform-specific active-site residues .
Table 2 : Selectivity Index (SI) of Derivatives
Derivative R-Group Modification SI (COX-2/COX-1) A -OCH₃ 8.2 B -CF₃ 12.5
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
